3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile
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Overview
Description
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile is a synthetic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. Reaction conditions such as temperature, pressure, and the use of specific catalysts are critical for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis in batch or continuous flow reactors. Parameters such as solvent choice, reaction time, and purification techniques are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of various oxides.
Reduction: : Reduction reactions typically lead to the formation of simpler hydrocarbon derivatives.
Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidizing agents: : Examples include hydrogen peroxide and potassium permanganate.
Reducing agents: : Common reducing agents are sodium borohydride and lithium aluminum hydride.
Substituents: : Halogens, amines, and other nucleophiles are frequently used.
Major Products
Depending on the reaction type and conditions, the major products include oxides, reduced hydrocarbons, and substituted derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, helping to create more complex molecules for research and development.
Biology
In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine
Industry
Industrial applications might involve its use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-Cyclopropyl-3-methyl-1H-pyrazol-1-yl]-2-methylpropanenitrile
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-ethylpropanenitrile
Uniqueness
3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness can lead to specific interactions in biological systems, making it valuable for targeted research and applications.
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Properties
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-7(5-15)6-17-9(8-2-3-8)4-10(16-17)11(12,13)14/h4,7-8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNBIIDBLDFJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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